2,5-Dioxaspiro[3.5]nonan-7-one is a unique organic compound characterized by its spirocyclic structure and molecular formula . With a molecular weight of approximately 142.16 g/mol, this compound is classified as a ketone due to the presence of a carbonyl group (C=O) in its structure. The compound's spirocyclic nature, which involves two ring systems sharing a single atom, contributes to its interesting chemical properties and potential applications in various scientific fields.
The compound can be sourced from multiple chemical suppliers and databases, including BenchChem and Advanced ChemBlocks, which provide detailed information regarding its synthesis, properties, and applications. It falls under the category of spirocyclic compounds, specifically dioxaspiro compounds, due to the incorporation of oxygen atoms within the ring structure.
The synthesis of 2,5-Dioxaspiro[3.5]nonan-7-one typically involves cyclization reactions starting from suitable precursors. One common method includes:
In industrial settings, continuous flow processes may be utilized to enhance the quality and yield of 2,5-Dioxaspiro[3.5]nonan-7-one. Precise control over reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
The molecular structure of 2,5-Dioxaspiro[3.5]nonan-7-one can be represented using various structural formulas:
C1CC2(COC2)OCC1=O
WKBUXKYVGHURAR-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 142.16 g/mol |
IUPAC Name | 2,5-dioxaspiro[3.5]nonan-7-one |
InChI | InChI=1S/C7H10O3/c8-6-1-2-7(10-3-6)4-9-5-7/h1-5H2 |
2,5-Dioxaspiro[3.5]nonan-7-one is involved in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2,5-Dioxaspiro[3.5]nonan-7-one involves its interaction with specific biological targets:
This interaction may lead to various biological effects, making it a subject of interest in medicinal chemistry.
The physical properties of 2,5-Dioxaspiro[3.5]nonan-7-one include:
Chemical properties include:
Relevant analyses often include nuclear magnetic resonance (NMR) spectroscopy for structural verification and gas chromatography-mass spectrometry (GC-MS) for purity assessment.
2,5-Dioxaspiro[3.5]nonan-7-one has diverse applications across several scientific domains:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5